2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline
Overview
Description
“2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline” is a complex organic compound. It likely contains a benzyl group attached to a piperazine ring, which is then attached to an aniline group with a fluorine atom at the 4-position .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized from tetramethoxytoluene via the Blanc reaction, oxidation, and alkylation .
Scientific Research Applications
Luminescent Properties and Electron Transfer
- Piperazine substituted naphthalimide model compounds, related to 2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline, exhibit interesting luminescent properties and photo-induced electron transfer, making them useful for pH probes and fluorescence studies (Gan, Chen, Chang, & Tian, 2003).
Drug Development and Neuroleptic Activity
- Compounds structurally similar to this compound have been synthesized and evaluated for their potential as antipsychotics, indicating their relevance in the development of new CNS (Central Nervous System) drugs (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).
Synthesis and Catalysis
- The compound has been involved in studies related to the synthesis of drugs like flunarizine, showcasing its role in catalysis and pharmaceutical production (Shakhmaev, Sunagatullina, & Zorin, 2016).
Alzheimer's Disease Research
- Fluorinated derivatives of the compound have been used in PET imaging for quantifying receptor densities in the brains of Alzheimer's disease patients, contributing to our understanding of neurological disorders (Kepe et al., 2006).
DNA Interaction Studies
- Compounds with piperazine substituents play a role in DNA interaction studies, particularly in understanding how certain molecules interact with the minor groove of B-DNA, which is crucial for drug design and understanding DNA-protein interactions (Pjura, Grześkowiak, & Dickerson, 1987).
Antimicrobial Activity
- Derivatives of this compound have been explored for their antimicrobial properties, indicating potential applications in developing new antibacterial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Mechanism of Action
Target of Action
Similar compounds such as phenylpiperazines have been found to target proteins like s100b .
Mode of Action
Benzylpiperazine derivatives have been reported to have amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the surrounding serotonin receptors .
Biochemical Pathways
Similar compounds have been associated with reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds like methylbenzylpiperazine are known to be metabolized in the liver and excreted via the kidneys .
Result of Action
Similar compounds have been reported to have stimulant effects, although they may cause negative side effects such as headaches and nausea .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzylpiperazine derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the benzylpiperazine group and the fluorine atom, which may affect the compound’s reactivity and binding affinity .
Cellular Effects
It is plausible that it could influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline on cellular function in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, are not documented .
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3/c19-17-6-7-18(20)16(12-17)14-22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXRFPRFLAMEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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